molecular formula C6H6N4O2S B1252160 2-Azidobenzenesulfonamide CAS No. 66081-21-8

2-Azidobenzenesulfonamide

Cat. No.: B1252160
CAS No.: 66081-21-8
M. Wt: 198.21 g/mol
InChI Key: CFNOYMBYJXNTSH-UHFFFAOYSA-N
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Description

2-Azidobenzenesulfonamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring that also bears a sulfonamide group (-SO₂NH₂)

Biochemical Analysis

Biochemical Properties

2-Azidobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo various chemical transformations. For instance, the compound can participate in N-alkylation and aminohydroxylation reactions, leading to the formation of pyrrolobenzothiadiazepine precursors . These interactions often involve the formation of nitrene intermediates, which can further react with other biomolecules, highlighting the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by interacting with key cellular components, including enzymes and signaling molecules. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in aminohydroxylation can lead to changes in cellular metabolic pathways . Additionally, its ability to form reactive intermediates allows it to modulate gene expression and impact various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in significant changes in gene expression and cellular function. For instance, the compound’s ability to undergo intramolecular aminohydroxylation highlights its potential to modulate enzyme activity and influence biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher dosages, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its efficacy and reducing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azidobenzenesulfonamide typically involves the introduction of the azide group onto a benzenesulfonamide precursor. One common method is the diazotization of 2-aminobenzenesulfonamide followed by azidation. The reaction conditions generally include:

    Diazotization: The 2-aminobenzenesulfonamide is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azidobenzenesulfonamide undergoes various chemical reactions, including:

    N-Alkylation: Reaction with alkyl halides to form N-alkylated sulfonamides.

    Aminohydroxylation: Intramolecular reaction to form functionalized prolinol derivatives.

    Cyclization: Formation of heterocyclic compounds such as pyrrolobenzothiadiazepines.

Common Reagents and Conditions:

    N-Alkylation: Typically involves alkyl halides (e.g., 5-bromopent-1-ene) and a base in a suitable solvent.

    Aminohydroxylation: Requires specific conditions to facilitate intramolecular cyclization, often involving transition metal catalysts.

    Cyclization: Conditions vary depending on the desired heterocyclic product, but may include heating and the use of specific solvents or catalysts.

Major Products:

Scientific Research Applications

2-Azidobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery, particularly in the development of antitumor and antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

    2-Azidobenzamide: Similar structure but with an amide group instead of a sulfonamide group.

    2-Azidobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    Azidobenzenesulfonates: Compounds with azide and sulfonate groups attached to a benzene ring.

Uniqueness: Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-azidobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNOYMBYJXNTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461918
Record name Benzenesulfonamide, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66081-21-8
Record name Benzenesulfonamide, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Azidobenzenesulfonamide a versatile starting material for synthesizing diverse heterocyclic compounds?

A1: The presence of both an azide group and a sulfonamide group in this compound allows for a variety of reactions that can lead to ring formation. [, ] For example:

  • N-Alkylation followed by intramolecular aminohydroxylation: This approach, using reagents like 5-bromopent-1-ene, can lead to pyrrolobenzothiadiazepine precursors. []
  • Aza-Wittig reaction followed by cyclization: Reacting N-alkenyl-2-azidobenzenesulfonamides (derived from this compound) with triphenylphosphane and isocyanates can generate various diazaheterocyclic ring-fused benzothiadiazine dioxides. []

Q2: Can you elaborate on the different reaction pathways observed when alkylating this compound versus 2-Azidobenzamide?

A2: While both compounds contain an azide group, their reactivity differs due to the presence of the sulfonamide vs. amide group.

  • This compound: N-alkylation with alkyl halides, followed by intramolecular reactions, is a viable route to pyrrolobenzothiadiazepines. []
  • 2-Azidobenzamide: Alkylating this compound leads to a mixture of benzotriazinones and quinazolinones. Mechanistic studies suggest nitrene intermediates are involved in quinazolinone formation, while a separate pathway involving dimethylsulfoxide or dimethylsulfide leads to benzotriazinones. []

Q3: Are there any limitations to using this compound as a building block for heterocycle synthesis?

A3: While a versatile reagent, there are limitations to consider:

  • Limited substrate scope: The success of certain transformations, like the aza-Wittig reaction followed by cyclization, can be influenced by the specific N-alkenyl substituent on the this compound. []
  • Competing reaction pathways: As seen with 2-Azidobenzamide, the presence of the azide group can lead to multiple products depending on the reaction conditions and reagents. []

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